molecular formula C7H14ClNO2 B6261551 rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride, cis CAS No. 2307773-50-6

rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride, cis

Cat. No. B6261551
CAS RN: 2307773-50-6
M. Wt: 179.6
InChI Key:
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Description

The compound “rac-(3R,5S)-5-methylpiperidin-3-ol hydrochloride” is a synthetic organic compound . It has a molecular weight of 151.64 . The compound is usually stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “rac-(3R,5S)-5-methylpiperidin-3-ol hydrochloride” is 1S/C6H13NO.ClH/c1-5-2-6(8)4-7-3-5;/h5-8H,2-4H2,1H3;1H/t5-,6+;/m0./s1 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “rac-(3R,5S)-5-methylpiperidin-3-ol hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 151.64 .

Safety and Hazards

The compound “rac-(3R,5S)-5-methylpiperidin-3-ol hydrochloride” has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride, cis involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-methyl-1-butanamine", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "ethyl acetate", "water" ], "Reaction": [ "1. Acetylation of 3-methyl-1-butanamine with acetic anhydride in the presence of sodium acetate to form N-acetyl-3-methyl-1-butanamine.", "2. Hydrolysis of N-acetyl-3-methyl-1-butanamine with hydrochloric acid to form 3-methyl-1-butanamine hydrochloride.", "3. Cyclization of 3-methyl-1-butanamine hydrochloride with sodium hydroxide to form racemic cis/trans-5-methylpiperidine.", "4. Resolution of racemic cis/trans-5-methylpiperidine with (R)-tartaric acid to obtain (3R,5S)-5-methylpiperidine-3-carboxylic acid.", "5. Conversion of (3R,5S)-5-methylpiperidine-3-carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid in ethyl acetate and water." ] }

CAS RN

2307773-50-6

Product Name

rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride, cis

Molecular Formula

C7H14ClNO2

Molecular Weight

179.6

Purity

95

Origin of Product

United States

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